molecular formula C142H237N43O40 B561548 des-Gln14-Ghrelin (rat) CAS No. 293735-04-3

des-Gln14-Ghrelin (rat)

Cat. No.: B561548
CAS No.: 293735-04-3
M. Wt: 3186.719
InChI Key: GKDHXLGLEXRRSB-MVILVGDSSA-N
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Description

An endogenous ligand for the ghrelin receptor (GHS-R1a), produced by alternative splicing of the rat ghrelin gene. Potently induces Ca2+ release in cells expressing ghrelin receptors (EC50 = 2.4 nM) and stimulates GH release in vivo.

Scientific Research Applications

1. Endocrine and Growth Hormone Secretion

Des-Gln14-Ghrelin, a peptide purified from the rat stomach, is identified as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R). It is crucial for stimulating growth hormone release from the pituitary and regulates growth hormone release through two gastric peptides, ghrelin and des-Gln14-ghrelin (Hosoda et al., 2000).

2. Gastric Motility and Food Intake

Des-Gln14-Ghrelin is shown to stimulate gastric emptying in a dose-dependent manner, but it does not influence gastric acid secretion or affect the activity of the major gastric endocrine cell populations, including G cells, ECL cells, and D cells (Cour et al., 2004). It also plays a role in controlling food intake, as demonstrated in studies involving rats (Toshinai et al., 2006).

3. Cardiac Effects

Des-Gln14-Ghrelin exhibits significant effects on cardiac tissues. It demonstrates a negative inotropic effect on guinea pig papillary muscle, indicating a potential role in modulating cardiac contractility (Bedendi et al., 2003).

4. Pancreatic β-Cells and Diabetes Prevention

Research shows that des-acyl ghrelin fragments, including des-Gln14-Ghrelin, promote survival of pancreatic β-cells and human islet cells, preventing diabetes in certain experimental models (Granata et al., 2012).

5. Neurogenesis and Neural Activity

Des-Gln14-Ghrelin contributes to neurogenesis, particularly in the fetal spinal cord, suggesting a role in neural development (Sato et al., 2006). It also influences hypothalamic activity related to food intake and body weight regulation (Murakami et al., 2002).

6. Anti-Inflammatory Effects

Ghrelin, including des-Gln14-Ghrelin, demonstrates anti-inflammatory effects, particularly in human endothelial cells, which could have implications for conditions like atherosclerosis and other inflammatory states (Li et al., 2004).

7. Regulation of Gut Motility

Des-Gln14-Ghrelin, along with other ghrelin gene products, plays a significant role in regulating gut motility, influencing both gastric and duodenal movements (Asakawa et al., 2011).

Biochemical Analysis

Biochemical Properties

Des-Gln14-Ghrelin (rat) interacts with several biomolecules, including enzymes, proteins, and receptors. It binds to the growth hormone secretagogue receptor (GHS-R1a), which is essential for its activity . The peptide is modified with an n-octanoyl group at Ser3, a modification crucial for its biological function . This interaction with GHS-R1a leads to the release of calcium ions in cells expressing ghrelin receptors, with an effective concentration (EC50) of 2.4 nM . Additionally, des-Gln14-Ghrelin (rat) stimulates growth hormone release in vivo .

Cellular Effects

Des-Gln14-Ghrelin (rat) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to stimulate growth hormone release from the pituitary gland, which in turn affects insulin-like growth factor-I production in the liver . This peptide also plays a role in regulating appetite and energy homeostasis by transmitting hunger signals from the stomach to the central nervous system . Furthermore, des-Gln14-Ghrelin (rat) exhibits cardiovascular effects, mediates gastric movement and acid secretion, and contributes to glucose metabolism regulation .

Molecular Mechanism

The molecular mechanism of des-Gln14-Ghrelin (rat) involves binding to the growth hormone secretagogue receptor (GHS-R1a) and inducing a cascade of intracellular events. The n-octanoyl modification at Ser3 is essential for its binding affinity and activity . Upon binding to GHS-R1a, des-Gln14-Ghrelin (rat) stimulates the release of calcium ions, which activates downstream signaling pathways . This activation leads to the release of growth hormone from the pituitary gland and subsequent effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of des-Gln14-Ghrelin (rat) have been observed to change over time. The peptide is stable under specific conditions and retains its biological activity when stored at -20°C . Long-term studies have shown that des-Gln14-Ghrelin (rat) can maintain its ability to stimulate growth hormone release and influence cellular functions over extended periods . Its stability and activity may be affected by factors such as temperature, pH, and enzymatic degradation .

Dosage Effects in Animal Models

The effects of des-Gln14-Ghrelin (rat) vary with different dosages in animal models. At lower doses, the peptide effectively stimulates growth hormone release and influences metabolic processes . At higher doses, it may exhibit toxic or adverse effects, including alterations in glucose metabolism and cardiovascular function . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing toxicity .

Metabolic Pathways

Des-Gln14-Ghrelin (rat) is involved in several metabolic pathways, including those related to growth hormone release, appetite regulation, and glucose metabolism . The peptide interacts with enzymes such as ghrelin O-acyltransferase (GOAT), which is responsible for its n-octanoyl modification . This modification is crucial for its activity and ability to stimulate growth hormone release . Additionally, des-Gln14-Ghrelin (rat) influences metabolic flux and metabolite levels by regulating insulin-like growth factor-I production and glucose metabolism .

Transport and Distribution

Des-Gln14-Ghrelin (rat) is transported and distributed within cells and tissues through specific transporters and binding proteins . The peptide is secreted from the stomach and circulates in the bloodstream, where it interacts with its receptor, GHS-R1a . Its localization and accumulation in tissues are influenced by factors such as receptor expression and binding affinity . Des-Gln14-Ghrelin (rat) is also transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of des-Gln14-Ghrelin (rat) is primarily in the cytoplasm and extracellular space . It is secreted from the stomach and binds to receptors on the surface of target cells, initiating intracellular signaling pathways . The peptide’s activity and function are influenced by post-translational modifications, such as the n-octanoyl modification at Ser3, which directs it to specific compartments or organelles . This localization is essential for its ability to stimulate growth hormone release and regulate metabolic processes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of des-Gln14-Ghrelin (rat) can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Resin-bound Fmoc-Gln-OH", "Fmoc-protected amino acids (Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val)", "Dicyclohexylcarbodiimide (DCC)", "N-Hydroxybenzotriazole (HOBt)", "Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)" ], "Reaction": [ "Deprotection of Fmoc group from the resin-bound Fmoc-Gln-OH using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids in the following order: Glu, Ala, Ser, Arg, Leu, Asp, Tyr, Gly, His, Val using DCC/HOBt/DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O/methanol", "Purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)", "Characterization of the purified peptide using analytical HPLC and mass spectrometry (MS)" ] }

CAS No.

293735-04-3

Molecular Formula

C142H237N43O40

Molecular Weight

3186.719

InChI

InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1

InChI Key

GKDHXLGLEXRRSB-MVILVGDSSA-N

SMILES

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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